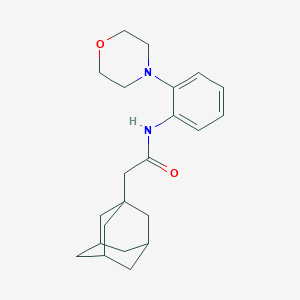![molecular formula C18H14ClN5OS B244548 2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244548.png)
2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and limitations for lab experiments are important areas of research that have been explored.
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. This compound has been shown to inhibit the activity of specific enzymes, including the protein kinase CK2 and the proteasome. Additionally, this compound has been shown to modulate various signaling pathways, including the NF-kB pathway and the JAK/STAT pathway.
Biochemical and Physiological Effects:
2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of specific enzymes, which can have downstream effects on various signaling pathways and cellular processes. Additionally, this compound has been shown to modulate various signaling pathways, which can have effects on inflammation, immune response, and other physiological processes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments is its potential as an inhibitor of specific enzymes. This compound has been shown to inhibit the activity of CK2 and the proteasome, which can be useful in various research applications. However, one limitation of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities for research purposes.
Future Directions
There are several future directions for research on 2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One area of research is the development of more efficient synthesis methods for this compound, which could make it more accessible for scientific research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in various research applications. Finally, research is needed to explore the potential therapeutic uses of this compound in various disease states.
Synthesis Methods
The synthesis of 2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a complex process that involves several steps. The most common method for synthesizing this compound involves the use of various reagents and solvents, including acetic anhydride, sulfuric acid, and dichloromethane. The process typically involves multiple steps, including the formation of intermediate compounds and the use of various purification techniques to isolate the final product.
Scientific Research Applications
2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been studied extensively for its potential use in scientific research. This compound has shown promise in various studies, including its potential use as an inhibitor of certain enzymes and as a potential treatment for various diseases. Some of the areas where this compound has been studied include cancer research, inflammation research, and neurodegenerative disease research.
properties
Molecular Formula |
C18H14ClN5OS |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
2-chloro-4-methyl-N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H14ClN5OS/c1-10-3-8-14(15(19)9-10)16(25)20-13-6-4-12(5-7-13)17-23-24-11(2)21-22-18(24)26-17/h3-9H,1-2H3,(H,20,25) |
InChI Key |
XIGHWNWEBFSHTH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methylbenzamide](/img/structure/B244468.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244469.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244471.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B244473.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B244475.png)
![2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244476.png)

![3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244480.png)
![2-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244481.png)

![N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244484.png)
![N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244486.png)
![N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244488.png)
![N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B244489.png)